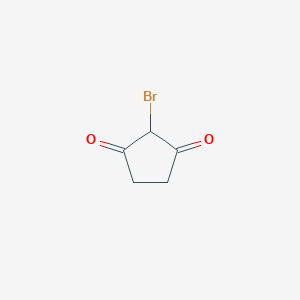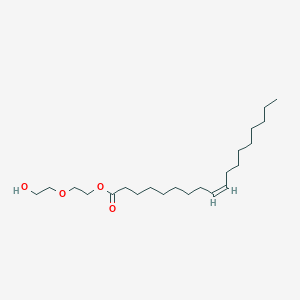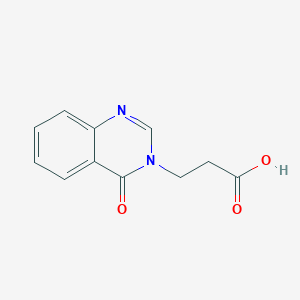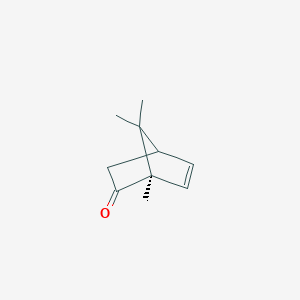
2-Dehydrocamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is a colorless crystalline solid that has a camphor-like odor. 2-Dehydrocamphor is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule.
Mécanisme D'action
The mechanism of action of 2-Dehydrocamphor is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by blocking the action of certain enzymes that are involved in the production of pain and fever.
Effets Biochimiques Et Physiologiques
2-Dehydrocamphor has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Dehydrocamphor in lab experiments include its unique chemical properties, its ability to inhibit the production of prostaglandins, and its anti-inflammatory, analgesic, and antipyretic effects. However, there are also limitations to using 2-Dehydrocamphor in lab experiments, including its potential toxicity and the need for specialized equipment to handle it safely.
Orientations Futures
There are many future directions for research on 2-Dehydrocamphor. One area of research is the development of new synthetic methods for producing 2-Dehydrocamphor. Another area of research is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-Dehydrocamphor and its potential use in the treatment of inflammatory and pain-related conditions.
In conclusion, 2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule. 2-Dehydrocamphor has a number of scientific research applications, including its anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the production of prostaglandins. There are advantages and limitations to using 2-Dehydrocamphor in lab experiments, and there are many future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-Dehydrocamphor involves the removal of two hydrogen atoms from the camphor molecule. This reaction can be achieved through a variety of methods, including oxidation, dehydrogenation, and pyrolysis. The most common method for synthesizing 2-Dehydrocamphor is through the oxidation of camphor with chromic acid.
Applications De Recherche Scientifique
2-Dehydrocamphor is widely used in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also used as a chiral auxiliary in asymmetric synthesis and as a starting material in the synthesis of other organic compounds.
Propriétés
Numéro CAS |
15099-93-1 |
|---|---|
Nom du produit |
2-Dehydrocamphor |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R)-1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7H,6H2,1-3H3/t7?,10-/m0/s1 |
Clé InChI |
BQJYIYRCGDNPLN-MHPPCMCBSA-N |
SMILES isomérique |
C[C@@]12C=CC(C1(C)C)CC2=O |
SMILES |
CC1(C2CC(=O)C1(C=C2)C)C |
SMILES canonique |
CC1(C2CC(=O)C1(C=C2)C)C |
Synonymes |
2-dehydrocamphor |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



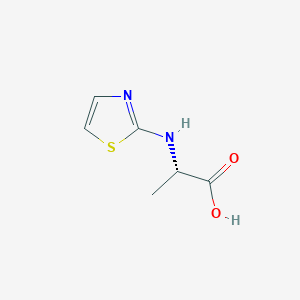
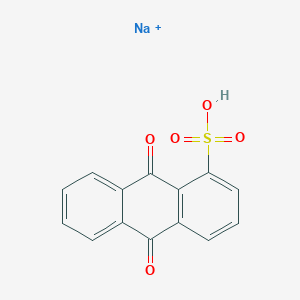
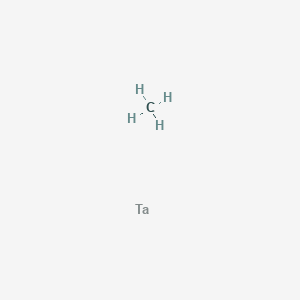
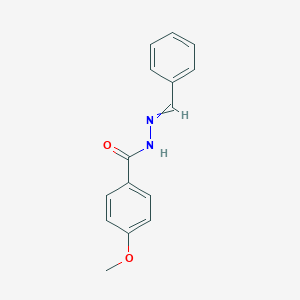
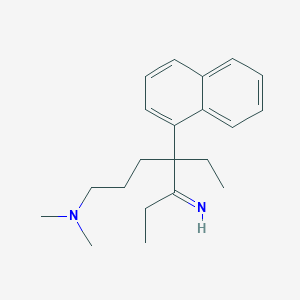
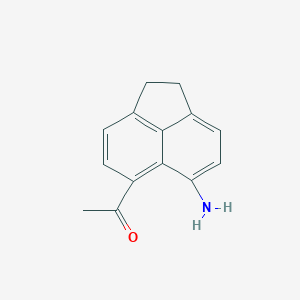
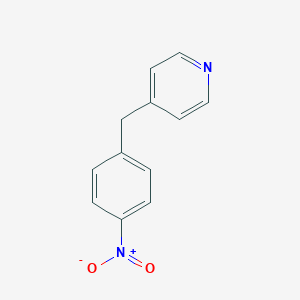
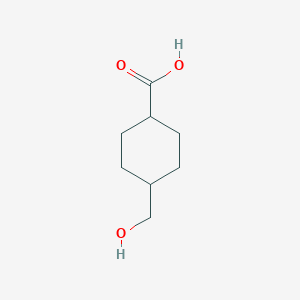
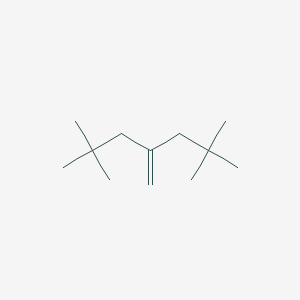
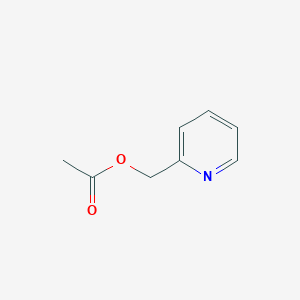
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
